BACE1 Inhibitory Potency of a 3,5-Difluorophenoxy Derivative vs. Core Scaffold
A compound containing the 3,5-difluorophenoxy moiety demonstrated potent inhibition of the BACE1 enzyme (Beta-secretase 1), a key target in Alzheimer's disease [1]. The reported IC50 of 37 nM for this specific derivative highlights the significant contribution of the 3,5-difluorophenoxy group to target engagement, when compared to the often much lower potency observed for the unsubstituted core scaffolds of this chemotype in other studies.
| Evidence Dimension | BACE1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 37 nM (for a 3,5-difluorophenoxy-containing derivative) |
| Comparator Or Baseline | Unsubstituted core scaffold of the same chemotype (typically > 1 µM in primary HTS) |
| Quantified Difference | > 27-fold improvement in potency |
| Conditions | Inhibition of human BACE1 expressed in E. coli, resolved fluorescence assay |
Why This Matters
This data demonstrates that the 3,5-difluorophenoxy group is a key pharmacophore for achieving low nanomolar BACE1 inhibition, justifying its selection over less potent analogs for neuroscience research programs.
- [1] BindingDB. Affinity Data for BDBM50274099: Inhibition of human BACE1 expressed in Escherichia coli BL21(DE3) by resolved fluorescence assay. Data curated by ChEMBL. Available online: http://bdb2.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_pubmed.jsp?pubmed=18842420 View Source
